molecular formula C15H16O3 B14366546 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- CAS No. 90332-29-9

1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-

Cat. No.: B14366546
CAS No.: 90332-29-9
M. Wt: 244.28 g/mol
InChI Key: IESUMHOMOBBTGP-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. For example, resorcinol, a related compound, is produced from benzene through dialkylation with propylene, followed by oxidation and Hock rearrangement .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- involves its interaction with molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s structure allows it to participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its stability and reactivity compared to other benzenediols .

Properties

CAS No.

90332-29-9

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-[2-(4-methoxyphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C15H16O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h4-10,16-17H,2-3H2,1H3

InChI Key

IESUMHOMOBBTGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O

Origin of Product

United States

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